Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate
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Overview
Description
Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate is a synthetic compound that belongs to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate typically involves the following steps:
Formation of the triazole ring: The triazole ring is synthesized using 3-amino-1,2,4-triazole as a starting material.
Attachment of the cycloheptyl group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the triazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, microbial infections, and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Cycloheptyl derivatives: Compounds containing the cycloheptyl group also show similar chemical properties and reactivity.
Uniqueness
Ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate is unique due to the combination of the triazole ring and the cycloheptyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
ethyl 2-cycloheptyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-3-23-16(22)14(13-8-6-4-5-7-9-13)19-15(21)12(2)20-11-17-10-18-20/h10-14H,3-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJZZZAGVAECGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCCC1)NC(=O)C(C)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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